molecular formula C10H18O2 B2784812 2-(2-Methylpropyl)hex-5-enoic acid CAS No. 1521680-52-3

2-(2-Methylpropyl)hex-5-enoic acid

Cat. No.: B2784812
CAS No.: 1521680-52-3
M. Wt: 170.252
InChI Key: GKIOPTBQHQARRY-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)hex-5-enoic acid is an organic compound with the molecular formula C10H18O2. It is also known by its IUPAC name, 2-isobutyl-5-hexenoic acid . This compound is characterized by the presence of a carboxylic acid group and an alkene group within its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)hex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of hex-5-enoic acid with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)hex-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4

    Substitution: Halogens (e.g., Br2), hydrogen halides (e.g., HBr)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Haloalkanes

Scientific Research Applications

2-(2-Methylpropyl)hex-5-enoic acid has significant potential in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and alkenes.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)hex-5-enoic acid depends on its specific application. In chemical reactions, the carboxylic acid group can act as a nucleophile, while the alkene group can participate in electrophilic addition reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Properties

IUPAC Name

2-(2-methylpropyl)hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIOPTBQHQARRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521680-52-3
Record name 2-(2-methylpropyl)hex-5-enoic acid
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